molecular formula C15H27NO4 B611241 N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine CAS No. 1453071-47-0

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

Cat. No. B611241
M. Wt: 285.38
InChI Key: NEHSERYKENINRH-UHFFFAOYSA-N
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Description

“N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine” is a chemical compound used for laboratory research purposes . It has a chemical formula of C15H27NO4 .


Molecular Structure Analysis

The molecular weight of “N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine” is 285.38 . The exact molecular structure couldn’t be found in the search results.


Physical And Chemical Properties Analysis

The compound is composed of more than 80.0% (HPLC) of "N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine" . No further physical or chemical properties could be found.

Scientific Research Applications

Osmoprotection in Plants

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine and its derivatives, like beta-alanine betaine, show potential in osmoprotection in plants. Beta-Alanine betaine, for instance, is an osmoprotective compound in the Plumbaginaceae family, aiding in plant tolerance to salinity and hypoxia. The study of its synthetic pathway offers insights for metabolic engineering to enhance stress tolerance in plants (Rathinasabapathi et al., 2001).

Inhibition of Cytotoxic Aldehydes

Compounds similar to N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, like carnosine (beta-alanyl-L-histidine), act as quenchers of cytotoxic alpha,beta-unsaturated aldehydes. Carnosine, in particular, has been shown to be effective against 4-hydroxy-trans-2,3-nonenal (HNE), a model aldehyde, suggesting a potential role for related compounds in protecting against oxidative stress (Aldini et al., 2002).

Building Blocks for Peptides

Beta-aminocyclopropanecarboxylic acids (beta-ACCs), related to beta-alanine derivatives, have been synthesized and used as building blocks for peptides containing unnatural amino acids. This indicates the potential for N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine to be used in peptide synthesis, offering new possibilities for drug development and biochemical research (Beumer et al., 2000).

Cyanobacterial Toxin Study

Related compounds like Beta-N-methylamino-L-alanine (BMAA) produced by cyanobacteria are studied for their neurotoxic effects. Understanding the mechanism of how these compounds interact with biological systems can provide insights into environmental and health impacts of similar compounds (Spáčil et al., 2010).

Metabolism and Biosynthesis

Research on beta-alanine, a structurally similar compound, in different organisms like Saccharomyces cerevisiae, has shown its importance in biosynthesis pathways such as coenzyme A synthesis. This suggests that N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine might play a role in similar metabolic processes (White et al., 2003).

Safety And Hazards

The safety data sheet indicates that this compound may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, wear protective gloves, and use eye protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing . If eye irritation persists, get medical advice .

properties

IUPAC Name

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHSERYKENINRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

CAS RN

1453071-47-0
Record name N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
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N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
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N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
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N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
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Reactant of Route 6
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

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